N,N'-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide
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Overview
Description
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is a chemical compound with the molecular formula C8H12N2O5S2 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of two methanesulfonamide groups attached to a benzene ring, which also contains a hydroxyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide typically involves the reaction of 3-hydroxy-1,2-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and sulfonamide groups may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,2-Phenylene)dimethanesulfonamide: Similar structure but lacks the hydroxyl group at the 3-position.
N,N’-(1,3-Phenylene)diformamide: Contains formamide groups instead of sulfonamide groups.
5-Methyl-2-(6’-methyl-1’,2’,3’,4’,4a’,9a’-hexahydrospiro[cyclohexane-1,9’-xanthene]-4a’-yl)phenol: Different core structure but similar functional groups
Uniqueness
N,N’-(3-Hydroxy-1,2-phenylene)dimethanesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O5S2 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O5S2/c1-16(12,13)9-6-4-3-5-7(11)8(6)10-17(2,14)15/h3-5,9-11H,1-2H3 |
InChI Key |
RKNRBGJSMUVLOS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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